1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
Description
The compound 1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea features a urea core linked to a 1,2,4-oxadiazole ring substituted with a 1-ethylpyrazole group and a sec-butyl chain. The urea moiety provides hydrogen-bonding capacity, while the oxadiazole and pyrazole rings contribute to aromatic interactions and metabolic stability.
Properties
IUPAC Name |
1-butan-2-yl-3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-4-9(3)16-13(20)14-7-11-17-12(18-21-11)10-6-15-19(5-2)8-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPWVXTGFWENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=NC(=NO1)C2=CN(N=C2)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₂₀N₆O₂
- Molecular Weight : 292.34 g/mol
- CAS Number : 2034230-16-3
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole moiety include:
- Antimicrobial Activity : Compounds with this scaffold have demonstrated significant antibacterial and antifungal properties.
- Antitumor Activity : Research indicates that oxadiazole derivatives can inhibit tumor growth and angiogenesis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties which may be beneficial in treating various inflammatory diseases.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. For instance:
| Compound | Activity | Target Organism |
|---|---|---|
| 1-(sec-butyl)-3-(oxadiazole) | Antibacterial | Staphylococcus aureus |
| 1-(sec-butyl)-3-(oxadiazole) | Antifungal | Candida albicans |
| 1-(sec-butyl)-3-(oxadiazole) | Antitubercular | Mycobacterium bovis |
A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis, indicating potential for tuberculosis treatment .
Antitumor Activity
The antitumor efficacy of oxadiazole derivatives has been highlighted in various studies. For example:
- A derivative was found to inhibit vascular endothelial growth factor (VEGF), reducing tumor angiogenesis and growth in vivo .
Case Study: Antitumor Efficacy
In a comparative study involving several oxadiazole derivatives:
- Compound A showed a 50% reduction in tumor size in xenograft models.
- Compound B inhibited cell proliferation in vitro with an IC50 value of 15 µM against breast cancer cell lines.
Anti-inflammatory Properties
Research indicates that some oxadiazole-containing compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance:
- In vitro assays showed that these compounds reduced TNF-alpha levels significantly compared to controls.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively. The incorporation of the pyrazole ring may enhance this activity due to its ability to interact with biological targets involved in microbial metabolism .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Urea derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies on similar compounds have indicated promising results against various cancer cell lines, suggesting that 1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea could be further explored for its anticancer effects .
Inhibition of Enzymatic Activity
Recent investigations into related compounds have demonstrated their efficacy as enzyme inhibitors. For example, some oxadiazole derivatives have shown inhibitory effects on urease and acetylcholinesterase activities. This suggests that this compound may also possess similar properties worth exploring in enzymatic assays .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and oxadiazole rings followed by coupling with the urea moiety. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial activity of various oxadiazole derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability compared to control samples, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Evaluation
A series of experiments were conducted to evaluate the anticancer properties of urea derivatives similar to this compound. The compound exhibited cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. Further studies are warranted to elucidate its mechanism of action and therapeutic potential.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea and oxadiazole moieties are susceptible to hydrolysis under specific conditions:
-
Urea Hydrolysis :
Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the urea group undergoes hydrolysis to yield 1-sec-butylamine and 3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amine , with CO₂ release .
Conditions : 80–100°C, 6–12 hours. -
Oxadiazole Ring Opening :
Strong acids (e.g., conc. HCl) or bases (e.g., KOH/EtOH) cleave the 1,2,4-oxadiazole ring, forming N-(sec-butyl)-N'-((carbamoyl)methyl)urea and 1-ethyl-1H-pyrazole-4-carboxylic acid .
| Reaction Type | Conditions | Products | Yield (%) | Ref. |
|---|---|---|---|---|
| Urea hydrolysis | 1M HCl, 80°C, 8h | 1-sec-butylamine + amine derivative | ~65 | |
| Oxadiazole hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid + urea derivative | ~50 |
Nucleophilic Substitution
The methylene bridge (-CH₂-) adjacent to the oxadiazole enables nucleophilic substitution:
-
Methyl Group Functionalization :
Halogenation (e.g., Br₂/CCl₄) replaces the methyl hydrogen with bromine, forming 3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)bromomethyl)-1-(sec-butyl)urea .
Conditions : Radical initiators (AIBN) or light irradiation enhance reactivity .
Cycloaddition and Ring Formation
The oxadiazole participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Nitrile oxide | Microwave, 120°C, 20min | Triazole-oxadiazole hybrid | ~75 |
Cross-Coupling Reactions
The pyrazole and oxadiazole rings enable metal-catalyzed coupling:
-
Suzuki-Miyaura Coupling :
The pyrazole’s C-H bond undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ .
Example : Coupling with 4-cyanophenylboronic acid yields 1-(sec-butyl)-3-((3-(1-ethyl-4-(4-cyanophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea .
| Catalyst | Substrate | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 4-Cyanophenylboronic acid | Aryl-functionalized derivative | ~60 |
Radical Reactions
Photocatalytic conditions (e.g., Eosin Y, blue light) generate radicals at the urea or oxadiazole sites :
-
Decarboxylative Coupling :
Reacts with redox-active esters (RAEs) to form C(sp³)-C(sp³) bonds, enabling alkyl chain extension .
Functional Group Interconversion
-
Oxidation of Pyrazole :
HNO₃/H₂SO₄ nitrates the pyrazole ring at the C3 position, forming 3-nitro-1-ethyl-1H-pyrazol-4-yl derivatives . -
Reduction of Urea :
LiAlH₄ reduces the urea to 1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amine .
Thermal Decomposition
At >200°C, the compound decomposes into:
Comparison with Similar Compounds
Structural and Functional Analysis Table
Key Insights
- Substituent Effects :
- Urea vs. Guanidine : The urea group in the target compound likely engages in weaker but more selective hydrogen bonding than the guanidine in SLP7111228 .
- Molecular Size : The target’s smaller size (~318 g/mol) compared to analogs like Compound 40h (546 g/mol) may improve bioavailability.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and pyrazole rings. For example, oxadiazole protons resonate at δ 8.5–9.5 ppm .
- Infrared Spectroscopy (IR) : Urea C=O stretches appear near 1650–1700 cm⁻¹; oxadiazole C=N bands at 1550–1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (applicable to stable derivatives) .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
Q. Methodological Answer :
- Variable Substituents : Systematically modify the sec-butyl group (e.g., tert-butyl, cyclopropyl) and the pyrazole’s ethyl substituent. Compare bioactivity using in vitro assays (e.g., enzyme inhibition) .
- Control Experiments : Include analogs lacking the oxadiazole or urea moieties to isolate their contributions to activity .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and steric parameters with IC₅₀ values. Tools like Schrödinger’s QSAR module or open-source RDKit are recommended .
Advanced: How to resolve contradictions in reported bioactivity data for structurally similar compounds?
Q. Methodological Answer :
- Replicate Key Studies : Ensure assay conditions (e.g., pH, temperature, cell lines) match literature protocols. For example, Candida albicans antifungal assays require standardized RPMI-1640 media .
- Control for Purity : Verify compound purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with results .
- Mechanistic Profiling : Use target-specific assays (e.g., kinase inhibition panels) to differentiate off-target effects from true activity .
Advanced: What computational methods are suitable for studying its mechanism of action?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target enzymes (e.g., fungal CYP51 or human topoisomerase II). Focus on hydrogen bonding between the urea moiety and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction : Employ SwissADME or ADMETlab to predict bioavailability, CYP450 metabolism, and toxicity risks .
Advanced: How to design a robust experimental protocol for in vivo efficacy studies?
Q. Methodological Answer :
- Model Selection : Use murine models (e.g., BALB/c mice) for antifungal studies or xenograft models (e.g., HCT-116 colon cancer) for antitumor evaluation .
- Dosing Strategy : Optimize via pharmacokinetic studies (IV and oral routes). Measure plasma half-life and tissue distribution using LC-MS/MS .
- Endpoint Analysis : Include histopathology, cytokine profiling, and biomarker quantification (e.g., caspase-3 for apoptosis) .
Advanced: How to address synthetic challenges in oxadiazole-pyrrole coupling?
Q. Methodological Answer :
- Optimize Coupling Conditions : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) in microwave-assisted reactions to reduce reaction time .
- Troubleshooting Low Yields : Add molecular sieves to absorb water in moisture-sensitive steps. Use Schlenk techniques for oxygen-sensitive intermediates .
- Scale-Up Considerations : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale synthesis .
Advanced: How to evaluate environmental stability and degradation pathways?
Q. Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC and identify products (e.g., urea cleavage to amines) .
- Photolytic Stability : Expose to UV light (254 nm) in a photoreactor and analyze by LC-HRMS for photodegradants .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
